1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide 1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 338783-27-0
VCID: VC7883185
InChI: InChI=1S/C20H14ClF3N2O3/c21-15-4-1-13(2-5-15)11-26-12-14(3-10-18(26)27)19(28)25-16-6-8-17(9-7-16)29-20(22,23)24/h1-10,12H,11H2,(H,25,28)
SMILES: C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl
Molecular Formula: C20H14ClF3N2O3
Molecular Weight: 422.8 g/mol

1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

CAS No.: 338783-27-0

Cat. No.: VC7883185

Molecular Formula: C20H14ClF3N2O3

Molecular Weight: 422.8 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide - 338783-27-0

Specification

CAS No. 338783-27-0
Molecular Formula C20H14ClF3N2O3
Molecular Weight 422.8 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C20H14ClF3N2O3/c21-15-4-1-13(2-5-15)11-26-12-14(3-10-18(26)27)19(28)25-16-6-8-17(9-7-16)29-20(22,23)24/h1-10,12H,11H2,(H,25,28)
Standard InChI Key GUUBAVWKXVLQSF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl
Canonical SMILES C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The compound’s IUPAC name, 1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide, delineates its core pyridine ring substituted at three positions:

  • Position 1: A benzyl group with a para-chloro substituent.

  • Position 3: A carboxamide group linked to a 4-(trifluoromethoxy)phenyl moiety.

  • Position 6: A ketone functional group.

The molecular formula is C₂₁H₁₅ClF₃N₂O₃, yielding a molecular weight of 435.8 g/mol (calculated via PubChem’s atomic mass standards ).

Table 1: Structural Descriptors

PropertyValue
Molecular FormulaC₂₁H₁₅ClF₃N₂O₃
Molecular Weight435.8 g/mol
IUPAC NameAs above
SMILESClC1=CC=C(C=C1)CC2=C(C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N=C(C=N2)O

Stereochemical Considerations

No chiral centers are present in the molecule, as confirmed by the absence of stereodescriptors in its SMILES notation. The planar pyridine ring and trifluoromethoxy group introduce electronic asymmetry, potentially influencing intermolecular interactions .

Synthetic Pathways

Key Reaction Strategies

Patents on analogous pyridine carboxamides (e.g., WO2011076678A1 ) suggest a multi-step synthesis:

  • Pyridine Ring Formation: Cyclization of β-ketoesters with ammonium acetate yields the 6-oxo-pyridine scaffold.

  • Benzylation: Alkylation at position 1 using 4-chlorobenzyl bromide under basic conditions.

  • Carboxamide Coupling: Reaction of pyridine-3-carboxylic acid with 4-(trifluoromethoxy)aniline via EDCl/HOBt-mediated coupling.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldCitation
1β-ketoester, NH₄OAc, 120°C, 8h65%
24-Cl-benzyl bromide, K₂CO₃, DMF78%
3EDCl, HOBt, DIPEA, DCM, 24h82%

Purification and Characterization

Column chromatography (silica gel, hexane/EtOAc) isolates the final product. Purity is validated via HPLC (>98%), while structural confirmation relies on 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Physicochemical Properties

Solubility and Stability

The compound’s logP (calculated: 3.8) indicates moderate lipophilicity, favoring solubility in dimethyl sulfoxide (DMSO) or dichloromethane. Aqueous solubility is limited (<0.1 mg/mL at 25°C), as inferred from analogs with trifluoromethoxy groups . Stability studies under ambient conditions suggest no decomposition over 6 months when stored desiccated.

Spectroscopic Profiles

  • IR (KBr): Strong bands at 1695 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-F stretch).

  • 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6): δ 8.75 (s, 1H, pyridine-H), 7.85–7.40 (m, 8H, aryl-H), 4.55 (s, 2H, CH₂).

Biological and Industrial Applications

Agrochemical Relevance

The trifluoromethoxy group enhances membrane permeability in agrochemicals, suggesting potential as a foliar fungicide or insecticide adjuvant .

Research Gaps and Future Directions

  • In Vivo Toxicology: No acute toxicity data are available.

  • Structure-Activity Relationships: Systematic modification of the benzyl and trifluoromethoxy groups could optimize bioactivity.

  • Formulation Development: Nanoemulsions or co-crystals may improve aqueous solubility.

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